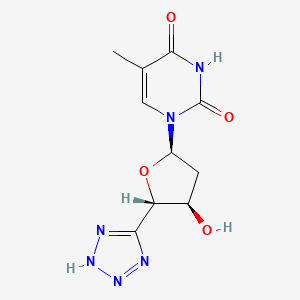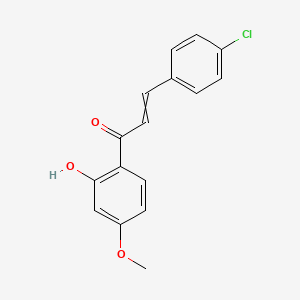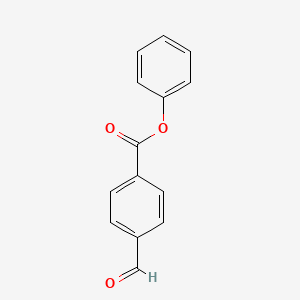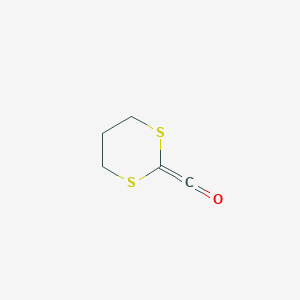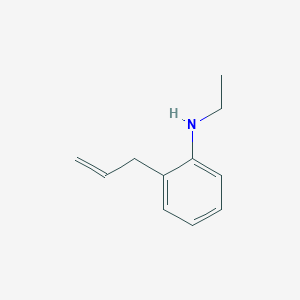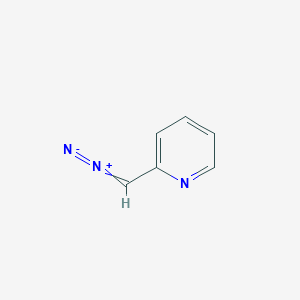
2-(Diazomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diazomethyl)pyridine is an organic compound with the molecular formula C6H5N3 It is a member of the diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Diazomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with diazomethane. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Another method involves the use of [1,2,3]triazolo[1,5-a]pyridines as precursors, which can be converted to this compound through a series of transformations .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if required. The use of triazolo[1,5-a]pyridines as precursors is particularly advantageous for industrial applications due to the stability and ease of handling of these intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diazomethyl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyridine-2-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Diazomethyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Diazomethyl)pyridine is primarily based on the reactivity of its diazo group. The diazo group can generate carbenes, which are highly reactive species that can insert into various chemical bonds, including C-H, O-H, and N-H bonds. This reactivity makes it a valuable tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
2-(Diazomethyl)pyridine can be compared to other diazo compounds and pyridine derivatives:
Diazomethane: A simpler diazo compound that is highly reactive and used in similar carbene-forming reactions.
Pyridine-2-carboxaldehyde: A precursor to this compound with different reactivity due to the absence of the diazo group.
[1,2,3]Triazolo[1,5-a]pyridines: Precursors to this compound that offer stability and ease of handling.
The uniqueness of this compound lies in its combination of the diazo group with the pyridine ring, providing a versatile platform for various chemical transformations and applications .
Propiedades
Número CAS |
54031-19-5 |
|---|---|
Fórmula molecular |
C6H5N3 |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
2-(diazomethyl)pyridine |
InChI |
InChI=1S/C6H5N3/c7-9-5-6-3-1-2-4-8-6/h1-5H |
Clave InChI |
OLNVLUCMZRMIEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
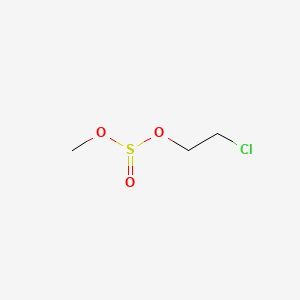
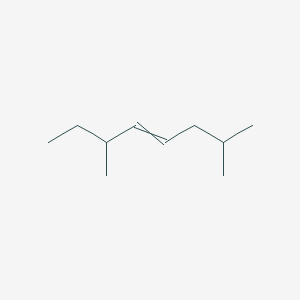
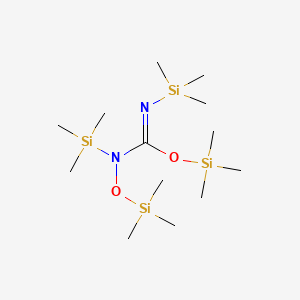

![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)

